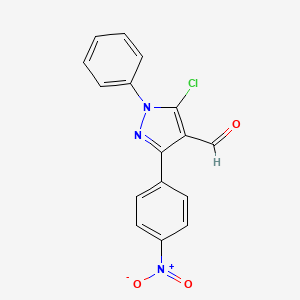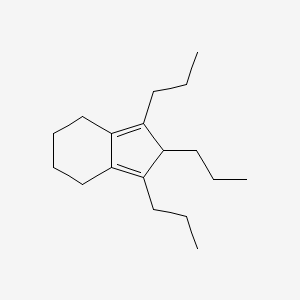
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is an organic compound with a unique structure that includes a tetrahydroindene core substituted with three propyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene typically involves the alkylation of tetrahydroindene with propyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroindene, followed by the addition of propyl bromide or propyl chloride to introduce the propyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient reaction kinetics and minimal by-products.
化学反応の分析
Types of Reactions: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmaceutical Research: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用機序
The mechanism of action of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to a biological response.
類似化合物との比較
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-1H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-3H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-naphthalene
Uniqueness: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is unique due to its specific substitution pattern and the presence of the tetrahydroindene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
特性
CAS番号 |
306274-39-5 |
|---|---|
分子式 |
C18H30 |
分子量 |
246.4 g/mol |
IUPAC名 |
1,2,3-tripropyl-4,5,6,7-tetrahydro-2H-indene |
InChI |
InChI=1S/C18H30/c1-4-9-14-15(10-5-2)17-12-7-8-13-18(17)16(14)11-6-3/h14H,4-13H2,1-3H3 |
InChIキー |
DRYSQAQRTBEIBY-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=C2CCCCC2=C1CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


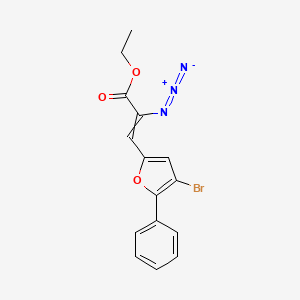
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
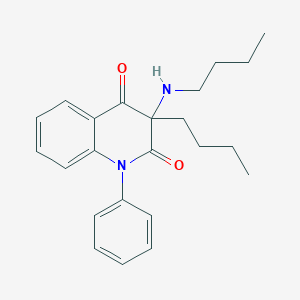
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
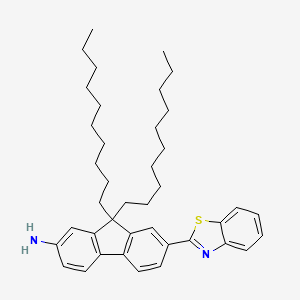
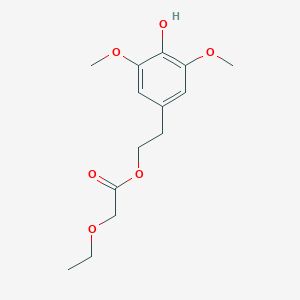
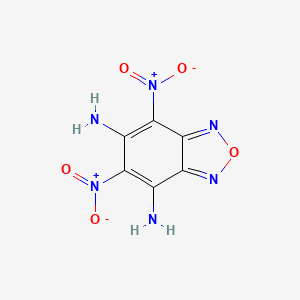
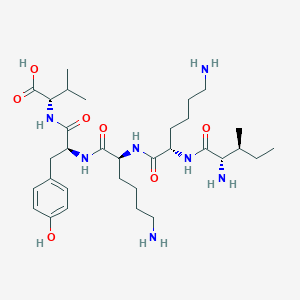
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)
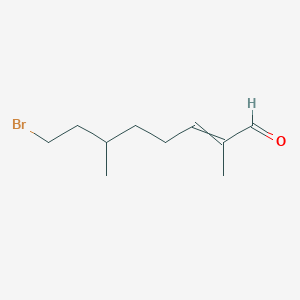

![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
